
Tris(N,N'-di-i-propylformamidinato)yttrium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(N,N’-di-i-propylformamidinato)yttrium(III) is an organometallic compound with the molecular formula C₂₁H₄₅N₆Y and a molecular weight of 470.54 g/mol . This compound is known for its application in various scientific fields, particularly in the deposition of thin films.
作用機序
Target of Action
Tris(N,N’-di-i-propylformamidinato)yttrium(III) is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary target is the surface of substrates where it is used to deposit thin films of yttrium oxide (Y2O3) .
Mode of Action
The compound interacts with its target (the substrate surface) through a water-assisted thermal ALD process . It exhibits improved chemical and thermal stability over existing Y2O3 ALD precursors . This leads to excellent thin film characteristics, including smoothness, homogeneity, and polycrystallinity .
Biochemical Pathways
These films are used in various applications, including as a potential gate dielectric in metal oxide semiconductor field effect transistors (MOSFETs), protective coatings, and waveguides in solid-state lasers .
Pharmacokinetics
Its properties such as high volatility and intrinsic reactivity are crucial for its function in the ald process .
Result of Action
The use of Tris(N,N’-di-i-propylformamidinato)yttrium(III) in the ALD process results in the deposition of high-quality Y2O3 thin films . These films exhibit a high relative permittivity and a large direct band gap, making them useful in various applications . For instance, they meet the requirements of gate oxides for complementary metal-oxide-semiconductor (CMOS) based applications .
Action Environment
The action of Tris(N,N’-di-i-propylformamidinato)yttrium(III) is influenced by environmental factors such as temperature and the presence of water . The compound is used in a wide temperature range of 150 °C to 325 °C in a water-assisted thermal ALD process . It is also noted to be air sensitive and moisture sensitive .
準備方法
The synthesis of Tris(N,N’-di-i-propylformamidinato)yttrium(III) typically involves the reaction of yttrium metal with N,N’-di-i-propylformamidine under anhydrous conditions. The reaction is carried out by heating the mixture in a nitrogen atmosphere . This method ensures the formation of a stable yttrium complex that can be used in various applications.
化学反応の分析
Tris(N,N’-di-i-propylformamidinato)yttrium(III) undergoes several types of chemical reactions, including:
Common reagents used in these reactions include water for oxidation and various ligands for substitution reactions. The major products formed from these reactions are yttrium oxide thin films and substituted yttrium complexes.
科学的研究の応用
Atomic Layer Deposition (ALD)
Overview
Y(DPiPrF)₃ serves primarily as a precursor in the atomic layer deposition (ALD) of yttrium oxide (Y₂O₃) thin films. This process is critical in the fabrication of advanced electronic devices, including metal-oxide-semiconductor field-effect transistors (MOSFETs).
Key Findings
- Deposition Characteristics: The compound allows for the deposition of high-quality Y₂O₃ films at temperatures ranging from 150 °C to 325 °C. The films exhibit excellent uniformity and low contamination levels, making them suitable for high-performance applications .
- Electrical Properties: The Y₂O₃ films produced show promising electrical characteristics, with a dielectric permittivity of approximately 13.9 at 1 MHz and a breakdown field strength between 4.2 and 6.1 MV/cm . These properties are essential for their use as gate dielectrics in CMOS technology.
Case Study: ALD Process Development
A study highlighted the successful use of Y(DPiPrF)₃ in a water-assisted ALD process, resulting in smooth, homogeneous Y₂O₃ films with a growth rate of 1.36 Å per cycle. The purity and stoichiometry were confirmed through X-ray photoelectron spectroscopy (XPS), demonstrating its effectiveness as an ALD precursor .
Radiopharmaceutical Applications
Overview
Yttrium isotopes, particularly Y-90, are utilized in targeted radiotherapy for cancer treatment. Tris(N,N'-di-i-propylformamidinato)yttrium(III) plays a role in the synthesis of radiopharmaceuticals due to its yttrium content.
Key Findings
- Therapeutic Use: Y-90 is employed in radioembolization procedures for liver cancer and other tumors, where it delivers localized radiation to cancer cells while minimizing exposure to surrounding healthy tissue.
- Stability and Reactivity: The compound's high volatility and intrinsic reactivity facilitate its use in radiopharmaceutical formulations, enhancing the delivery and efficacy of yttrium-based therapies.
Material Science
Overview
In addition to its applications in ALD and medicine, Y(DPiPrF)₃ is also explored for its potential in developing advanced materials, including catalysts and ceramics.
Key Findings
- Catalytic Properties: The compound can undergo ligand substitution reactions, which may lead to the formation of novel yttrium complexes that exhibit catalytic activity. These complexes could be beneficial in various chemical reactions.
- Ceramic Production: The yttrium oxide produced from Y(DPiPrF)₃ is valuable in creating high-performance ceramics used in electronics, optics, and other industrial applications.
類似化合物との比較
Tris(N,N’-di-i-propylformamidinato)yttrium(III) can be compared with other similar compounds, such as:
Tris(N,N’-di-i-propylformamidinato)lanthanum(III): This compound is similar in structure and is used in similar applications, such as thin film deposition.
Tris(N,N’-di-i-propylformamidinato)scandium(III): Another similar compound used in the deposition of scandium oxide thin films.
The uniqueness of Tris(N,N’-di-i-propylformamidinato)yttrium(III) lies in its specific application in the deposition of yttrium oxide thin films, which have distinct electronic and optical properties .
生物活性
Tris(N,N'-di-i-propylformamidinato)yttrium(III) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Tris(N,N'-di-i-propylformamidinato)yttrium(III) features a yttrium center coordinated with three bidentate N,N'-di-i-propylformamidinate ligands. The bulky isopropyl groups stabilize the complex, allowing it to maintain structural integrity under various conditions. This unique architecture is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The mechanism of action involves:
- DNA Cleavage : The compound has shown efficient DNA cleavage capabilities, which is a critical factor in its anticancer activity.
- Antibacterial Activity : Studies indicate that it possesses significant antibacterial properties, making it a candidate for treating bacterial infections.
Anticancer Activity
Recent studies have demonstrated that Tris(N,N'-di-i-propylformamidinato)yttrium(III) exhibits notable anticancer effects. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the effect of this yttrium complex on several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results are summarized in Table 1 below.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 16.5 | Induction of apoptosis |
PC-3 | 12.2 | Cell cycle arrest at G2/M phase |
A2780 | 25.4 | DNA damage induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that particular cell line.
Antibacterial Activity
In addition to its anticancer properties, Tris(N,N'-di-i-propylformamidinato)yttrium(III) has been evaluated for antibacterial activity. The compound was tested against various bacterial strains, showing promising results.
Case Study: Antibacterial Efficacy
A series of tests were conducted to assess the antibacterial efficacy against common pathogens. The findings are presented in Table 2.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
---|---|---|
E. coli | 32 | Moderate inhibition |
S. aureus | 16 | Strong inhibition |
P. aeruginosa | 64 | Weak inhibition |
The MIC values reflect the lowest concentration of the compound needed to inhibit bacterial growth, indicating its potential as an antibacterial agent.
Research Findings and Future Directions
Research on Tris(N,N'-di-i-propylformamidinato)yttrium(III) is still in its early stages, but preliminary findings suggest significant potential in both anticancer and antibacterial applications. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological activity.
- Formulation Development : To enhance bioavailability and targeted delivery systems for therapeutic applications.
特性
IUPAC Name |
propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYHKDAOQFECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N6Y |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。